Bronchodilator Recovery Half-Time (Rt50) in Human Isolated Bronchial Smooth Muscle: Quinterenol vs. Short-Acting Beta-2 Agonists vs. Salmeterol
In superfused human isolated bronchial smooth muscle preparations exhibiting inherent tone, quinprenaline (quinterenol) demonstrated a recovery half-time (Rt50) of ≥ 20 minutes following washout of an EC50 concentration, classifying it as a moderate-duration bronchodilator [1]. By direct comparison in the same experimental system, the majority of short-acting beta-adrenoceptor agonists — including isoprenaline (isoproterenol), salbutamol, terbutaline, and fenoterol — exhibited Rt50 values of less than 13 minutes [1]. At the other extreme, salmeterol displayed no sign of recovery within 4 hours of observation [1]. The rank order of potency in this tissue was formoterol ≥ salmeterol ≥ clenbuterol > fenoterol = isoprenaline > terbutaline ≥ salbutamol > quinprenaline, with isoprenaline showing an EC50 of 27 nM [1]. This duration differentiation positions quinterenol in a pharmacologically distinct intermediate niche not occupied by any widely available reference agonist.
| Evidence Dimension | Rt50 (time to 50% recovery from EC50 relaxant effect) in human superfused isolated bronchial smooth muscle |
|---|---|
| Target Compound Data | Rt50 ≥ 20 min (quinprenaline/quinterenol) |
| Comparator Or Baseline | Most short-acting agonists (isoprenaline, salbutamol, terbutaline, fenoterol): Rt50 < 13 min; Salmeterol: no recovery within 4 h; Isoprenaline EC50 = 27 nM |
| Quantified Difference | Quinterenol Rt50 at least 1.5× longer than short-acting agonists; approximately 12× shorter than salmeterol (lower bound, based on no recovery at 240 min). |
| Conditions | Human superfused, isolated bronchial smooth muscle with inherent tone; beta-2 adrenoceptor-mediated relaxation; EC50 concentrations used for each agonist. |
Why This Matters
For researchers requiring sustained but not irreversible beta-adrenoceptor activation in human airway tissue — such as in washout-recovery protocols or studies of receptor desensitization kinetics — quinterenol fills an intermediate duration gap that neither short-acting agents (too transient) nor salmeterol (too persistent) can satisfy.
- [1] Nials AT, Coleman RA, Johnson M, Vardey CJ. Effects of beta-adrenoceptor agonists in human bronchial smooth muscle. Br J Pharmacol. 1993;110(3):1112-1116. doi:10.1111/j.1476-5381.1993.tb13929.x. View Source
